4-(Aminomethyl)-1-ethylpyrrolidin-2-one

Physicochemical Properties ADME Prediction Medicinal Chemistry

4-(Aminomethyl)-1-ethylpyrrolidin-2-one (CAS 936940-31-7) is an organic compound belonging to the class of pyrrolidinones, characterized by a five-membered lactam ring with a primary aminomethyl substituent at the 4-position and an N-ethyl group. With a molecular formula of C₇H₁₄N₂O and a molecular weight of 142.20 g/mol, this compound serves as a versatile small molecule scaffold in medicinal chemistry research.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 936940-31-7
Cat. No. B1520632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-ethylpyrrolidin-2-one
CAS936940-31-7
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCN1CC(CC1=O)CN
InChIInChI=1S/C7H14N2O/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5,8H2,1H3
InChIKeyIOGQMMMEYZCTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(Aminomethyl)-1-ethylpyrrolidin-2-one (CAS 936940-31-7) – Properties and Structural Context


4-(Aminomethyl)-1-ethylpyrrolidin-2-one (CAS 936940-31-7) is an organic compound belonging to the class of pyrrolidinones, characterized by a five-membered lactam ring with a primary aminomethyl substituent at the 4-position and an N-ethyl group . With a molecular formula of C₇H₁₄N₂O and a molecular weight of 142.20 g/mol, this compound serves as a versatile small molecule scaffold in medicinal chemistry research . Its physicochemical properties include a calculated LogP of -0.58 and a topological polar surface area (TPSA) of 46.33 Ų , indicating moderate hydrophilicity suitable for biological applications. The compound is commercially available as a racemic mixture with a typical purity of ≥95%, primarily supplied as a research chemical building block [1].

Why Generic Substitution of 4-(Aminomethyl)-1-ethylpyrrolidin-2-one Is Not Feasible


Despite a shared pyrrolidinone core, in-class compounds cannot be assumed interchangeable due to fundamentally divergent pharmacological profiles driven by subtle structural variations. The precise position and nature of substituents on the pyrrolidinone ring dictate biological activity and target engagement [1]. For example, shifting the aminomethyl group from the 4-position to the 5-position yields 5-(aminomethyl)-1-ethylpyrrolidin-2-one (CAS 67433-52-7), which, despite being a constitutional isomer with identical molecular formula and weight, may exhibit different spatial and electronic properties that alter its behavior in biological systems . Substitution at the nitrogen atom is equally critical: 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives (nebracetam analogues) are studied for nootropic activity via muscarinic receptor modulation [2], while 4-(aminomethyl)-1-aryl-2-pyrrolidinones are recognized as monoamine oxidase B (MAO-B) inactivators [3]. Therefore, substituting this specific 1-ethyl, 4-aminomethyl compound with an alternative pyrrolidinone may introduce unintended or absent activity, underscoring the need for evidence-based procurement.

Quantitative Differentiation Evidence for 4-(Aminomethyl)-1-ethylpyrrolidin-2-one (CAS 936940-31-7)


Physicochemical Differentiation: LogP and TPSA Comparison with Closest Analogs

The target compound, 4-(aminomethyl)-1-ethylpyrrolidin-2-one, exhibits a calculated LogP of -0.58 and a TPSA of 46.33 Ų . In comparison, its constitutional isomer, 5-(aminomethyl)-1-ethylpyrrolidin-2-one, has a calculated XLogP3 of -0.7 and a TPSA of 46.3 Ų . While these differences appear minor, the subtle variation in LogP (-0.58 vs -0.7) may translate to measurable differences in membrane permeability, cellular uptake, and in vivo distribution.

Physicochemical Properties ADME Prediction Medicinal Chemistry

Pharmacological Target Class Differentiation: Comparison with 1-Benzyl and 1-Aryl Analogs

While no direct pharmacological data are available for the target compound itself, class-level inference from closely related 4-(aminomethyl)pyrrolidin-2-ones demonstrates that the N-substituent is a key driver of biological activity. In a study by Ding et al., the 1-aryl substituted analog (1-phenyl) was identified as a monoamine oxidase B (MAO-B) inactivator [1]. Conversely, research by Perekhoda et al. showed that 1-benzyl substituted analogs (nebracetam-like) are predicted to act as muscarinic receptor modulators [2]. The target compound's 1-ethyl substitution is structurally distinct from both, suggesting it may not engage either target, thereby occupying a different region of chemical space and potential pharmacology.

Target Engagement Monoamine Oxidase Muscarinic Receptors

Regioisomeric Differentiation: Positional Isomer with 5-(Aminomethyl)-1-ethylpyrrolidin-2-one

The target compound is a 4-substituted pyrrolidinone, whereas its direct analog, 5-(aminomethyl)-1-ethylpyrrolidin-2-one (CAS 67433-52-7), features the aminomethyl group at the 5-position . Both are racemic mixtures and share identical molecular formulas and weights . The spatial arrangement of the primary amine relative to the lactam carbonyl and N-ethyl group is fundamentally different. This regioisomerism introduces a significant topological change, which can affect the compound's ability to participate in specific hydrogen bonding, steric, and electrostatic interactions with biological targets.

Medicinal Chemistry Isomer Differentiation Stereochemistry

Evidence-Based Application Scenarios for Procuring 4-(Aminomethyl)-1-ethylpyrrolidin-2-one


Chemical Biology Tool for Exploring Novel Pharmacology

Based on the class-level inference that the 1-ethyl substituent differentiates it from known 1-aryl (MAO-B inactivator) and 1-benzyl (muscarinic modulator) analogs [1][2], procurement of this compound is justified for programs focused on novel target discovery. Its unique combination of the 4-aminomethyl and 1-ethyl groups makes it a valuable 'needle' in screening libraries designed to probe biological space not covered by more heavily investigated pyrrolidinone classes.

Medicinal Chemistry SAR Exploration of Pyrrolidinone Scaffolds

This compound is a critical reagent for systematic structure-activity relationship (SAR) studies. The direct head-to-head comparison with its 5-substituted isomer demonstrates that procurement of the specific 4-substituted variant is essential for any research campaign aimed at understanding the impact of the aminomethyl group's position on biological activity or physicochemical properties .

Synthetic Intermediate for Diversely Functionalized Pyrrolidinones

The presence of a reactive primary amine group, as confirmed by its structure , positions this compound as a versatile intermediate for generating diverse libraries. Procurement is therefore relevant for synthetic chemistry groups aiming to derivatize the pyrrolidinone core through amide bond formation, reductive amination, or other amine-specific reactions to create novel compounds for biological screening.

Technical Documentation Hub

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